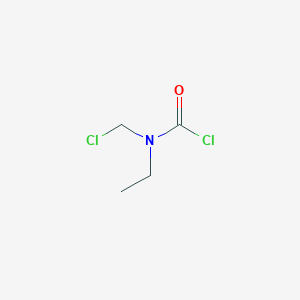

Carbamic chloride, (chloromethyl)ethyl-

Description

Carbamic chloride, (chloromethyl)ethyl- (IUPAC name: N-(chloromethyl)-N-ethylcarbamoyl chloride) is a chlorinated carbamate derivative characterized by a carbamoyl chloride group (-COCl) attached to an ethyl group and a chloromethyl substituent. Its molecular formula is C₄H₇Cl₂NO, with a molecular weight of 156.01 g/mol (inferred from structural analogs in ). This compound is reactive due to the presence of both the carbamoyl chloride (electrophilic) and chloromethyl (alkylating) groups, making it valuable in organic synthesis for introducing carbamate or amine functionalities.

Properties

CAS No. |

62179-52-6 |

|---|---|

Molecular Formula |

C4H7Cl2NO |

Molecular Weight |

156.01 g/mol |

IUPAC Name |

N-(chloromethyl)-N-ethylcarbamoyl chloride |

InChI |

InChI=1S/C4H7Cl2NO/c1-2-7(3-5)4(6)8/h2-3H2,1H3 |

InChI Key |

NYHTWFZRTZQTNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, (chloromethyl)ethyl- can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with α-phenethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a toluene solution at low temperatures (5-10°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of carbamic chloride, (chloromethyl)ethyl- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, (chloromethyl)ethyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines and alcohols, to form carbamates and ureas.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.

Major Products

Carbamates: Formed through substitution reactions with alcohols and amines.

Ureas: Formed through reactions with amines.

Scientific Research Applications

Carbamic chloride, (chloromethyl)ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic chloride, (chloromethyl)ethyl- involves its ability to react with nucleophiles, leading to the formation of carbamates and ureas. The molecular targets and pathways involved in these reactions include:

Comparison with Similar Compounds

Dimethylcarbamic Chloride (CAS 79-44-7)

Structure: ClCON(CH₃)₂ Molecular Formula: C₃H₆ClNO Molecular Weight: 107.54 g/mol Key Properties:

- Highly reactive in hydrolysis and nucleophilic substitution.

- Used in pharmaceuticals and agrochemicals as a carbamoylating agent.

Comparison :

- Reactivity : Dimethylcarbamic chloride lacks the chloromethyl group, reducing its alkylation capacity compared to (chloromethyl)ethyl- derivatives.

- Applications : Primarily used for synthesizing dimethylcarbamates, whereas (chloromethyl)ethyl- derivatives may enable dual functionalization (e.g., carbamate and chloromethyl linkages).

N-(Chloromethyl)-N-phenylcarbamoyl Chloride (CAS not listed)

Structure: ClCON(C₆H₅)(CH₂Cl) Molecular Formula: C₈H₇Cl₂NO Molecular Weight: 204.05 g/mol Key Properties:

- Combines carbamoyl chloride with a benzyl chloride moiety.

- Used in polymer crosslinking and pharmaceutical intermediates.

Comparison :

N-Methyl-N-phenylcarbamoyl Chloride (CAS 4285-42-1)

Structure: ClCON(CH₃)(C₆H₅) Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Key Properties:

- Intermediate in pesticide synthesis (e.g., carbaryl derivatives).

- Less reactive toward hydrolysis than aliphatic carbamic chlorides due to aromatic stabilization.

Comparison :

- Reactivity : The absence of a chloromethyl group limits alkylation applications.

- Thermal Stability : Higher stability due to the phenyl group compared to (chloromethyl)ethyl- derivatives.

Physicochemical and Reactivity Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity (Hydrolysis) | Key Applications |

|---|---|---|---|---|

| (Chloromethyl)ethyl- carbamic chloride | C₄H₇Cl₂NO | 156.01 | High (dual electrophilic sites) | Polymer modifiers, bioactive agents |

| Dimethylcarbamic chloride | C₃H₆ClNO | 107.54 | Moderate | Pharmaceuticals, dyes |

| N-Phenyl derivatives | C₈H₇Cl₂NO | 204.05 | Low (aromatic stabilization) | Crosslinking agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.